N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide
Description
The compound N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic benzamide derivative characterized by:
- A thiophen core substituted with a benzo[d][1,3]dioxolemethyl group, a cyano group, and a methyl group.
- A 4-(morpholinosulfonyl)benzamide moiety attached to the thiophen ring. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in bioactive molecules, often associated with central nervous system (CNS) activity or enzyme inhibition . The morpholinosulfonyl group enhances solubility and may modulate target binding kinetics.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S2/c1-16-20(14-26)25(35-23(16)13-17-2-7-21-22(12-17)34-15-33-21)27-24(29)18-3-5-19(6-4-18)36(30,31)28-8-10-32-11-9-28/h2-7,12H,8-11,13,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKFLETYTKBKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies demonstrating its efficacy.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity.
Molecular Formula : C21H19N3O4
Molecular Weight : 377.4 g/mol
SMILES Notation : [C@]1(N(C(C[C@]1(C(=O)NCC1=CC=C2OCOC2=C1)C#N)=O)C)(C1=CC=CC=C1)[H]
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, particularly those related to cancer cell proliferation.
- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against various pathogens by disrupting cell wall synthesis through inhibition of Mur ligases .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that it can significantly reduce the viability of cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells has been highlighted as a key mechanism for its anticancer effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HT-29 (Colon Cancer) | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study on Anticancer Activity
A study published in a peer-reviewed journal explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting a promising therapeutic potential for breast cancer treatment .
Study on Antimicrobial Effects
Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Escherichia coli and Staphylococcus aureus. The findings revealed that the compound inhibited bacterial growth at concentrations that were non-toxic to human cells, indicating its potential use as an antibacterial agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Thiophen vs. Triazole Derivatives
Compounds [7–9] from feature 1,2,4-triazole cores with phenylsulfonyl and fluorophenyl substituents. Unlike the target compound’s thiophen ring, triazoles exhibit tautomerism (thione-thiol equilibrium), which influences their electronic properties and reactivity.
Thiophen vs. Thiazole Derivatives
Compound 74 () contains a thiazole ring linked to a cyclopropanecarboxamide and benzo[d][1,3]dioxole. The target compound’s cyano group may confer greater electrophilicity compared to the thiazole’s carboxamide .
Substituent Analysis
Benzo[d][1,3]dioxole Derivatives
Both the target compound and compound 74 () incorporate benzo[d][1,3]dioxole groups. However, the target’s methylenedioxy group is directly attached to the thiophen via a methylene bridge, whereas compound 74 uses a cyclopropane spacer. This structural variation may influence conformational flexibility and membrane permeability .
Sulfonyl and Amide Groups
The 4-(morpholinosulfonyl)benzamide group in the target compound contrasts with:
- Phenylsulfonyl groups in triazoles [7–9] (), which lack morpholine’s solubilizing effects.
- Pyrrolidin-1-yl substituents in compound 74 (), which introduce basicity but lower solubility compared to morpholine’s polar oxygen atoms. The morpholinosulfonyl group likely enhances aqueous solubility, a critical factor in bioavailability .
Cyano vs. Halogen Substituents
The target compound’s 3-cyano group is a strong electron-withdrawing substituent absent in halogenated analogs like compounds [10–15] (). Cyano groups can enhance binding to enzymes or receptors by participating in dipole interactions or acting as hydrogen-bond acceptors.
Data Tables
Table 1: Structural Comparison of Key Analogs
| Compound | Core Heterocycle | Key Substituents | Solubility-Modifying Group | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | Thiophen | 3-Cyano, 4-methyl, benzo[d][1,3]dioxol-5-ylmethyl | Morpholinosulfonyl | CNS modulation, kinase inhibition |
| Triazoles [7–9] (Evid. 1) | 1,2,4-Triazole | Phenylsulfonyl, 2,4-difluorophenyl | None | Antimicrobial, antifungal |
| Compound 74 (Evid. 6) | Thiazole | Benzo[d][1,3]dioxol-5-yl, cyclopropanecarboxamide | Pyrrolidin-1-yl | Anticancer, enzyme inhibition |
Table 2: Spectroscopic Features
| Compound | IR Absorptions (cm⁻¹) | NMR Characteristics |
|---|---|---|
| Target Compound | νC≡N: ~2200; νS=O: ~1150–1250 | Thiophen protons: δ 6.8–7.5; morpholine: δ 3.5–3.7 |
| Triazoles [7–9] (Evid. 1) | νC=S: 1247–1255; νNH: 3278–3414 | Aromatic protons: δ 7.2–8.1; fluorophenyl: δ 6.5–7.0 |
| Compound 74 (Evid. 6) | νC=O: ~1680; νN-H: ~3300 | Cyclopropane: δ 1.2–1.5; thiazole: δ 7.3–7.6 |
Research Implications
The target compound’s morpholinosulfonyl group and cyano-thiophen core distinguish it from triazole and thiazole analogs. These features suggest improved solubility and target selectivity, making it a promising candidate for further pharmacological profiling. Comparative studies with compound 74 () could elucidate the impact of heterocycle choice (thiophen vs. thiazole) on metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
